Peptide I (aplysia) Peptide I (aplysia)
Brand Name: Vulcanchem
CAS No.: 109050-14-8
VCID: VC20744312
InChI: InChI=1S/C125H190N28O52/c1-53(2)39-71(139-101(178)59(13)133-108(185)75(45-83(129)158)144-118(195)96(131)60(14)155)109(186)137-70(106(183)149-82(52-154)124(201)205-123(200)81(50-92(174)175)148-104(181)67(29-23-24-38-126)136-110(187)73(42-63-25-19-17-20-26-63)140-114(191)78(48-90(170)171)146-121(198)99(61(15)156)152-115(192)72(40-54(3)4)143-117(194)95(130)56(7)8)32-36-93(176)203-122(199)80(41-55(5)6)147-105(182)69(138-112(189)76(46-88(166)167)134-84(159)51-132-119(196)97(57(9)10)150-103(180)66(128)44-87(164)165)33-37-94(177)204-125(202)100(62(16)157)153-116(193)79(49-91(172)173)142-113(190)77(47-89(168)169)141-111(188)74(43-64-27-21-18-22-28-64)145-120(197)98(58(11)12)151-107(184)68(31-35-86(162)163)135-102(179)65(127)30-34-85(160)161/h17-22,25-28,53-62,65-82,95-100,154-157H,23-24,29-52,126-128,130-131H2,1-16H3,(H2,129,158)(H,132,196)(H,133,185)(H,134,159)(H,135,179)(H,136,187)(H,137,186)(H,138,189)(H,139,178)(H,140,191)(H,141,188)(H,142,190)(H,143,194)(H,144,195)(H,145,197)(H,146,198)(H,147,182)(H,148,181)(H,149,183)(H,150,180)(H,151,184)(H,152,192)(H,153,193)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)/t59-,60+,61+,62+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,95-,96-,97-,98-,99-,100-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CCC(=O)OC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N)C(=O)NC(CO)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N
Molecular Formula: C125H190N28O52
Molecular Weight: 2917 g/mol

Peptide I (aplysia)

CAS No.: 109050-14-8

Cat. No.: VC20744312

Molecular Formula: C125H190N28O52

Molecular Weight: 2917 g/mol

* For research use only. Not for human or veterinary use.

Peptide I (aplysia) - 109050-14-8

Specification

CAS No. 109050-14-8
Molecular Formula C125H190N28O52
Molecular Weight 2917 g/mol
IUPAC Name (4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(4S)-5-[[(2S)-1-[(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]oxy-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoyl]oxy-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]oxy-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C125H190N28O52/c1-53(2)39-71(139-101(178)59(13)133-108(185)75(45-83(129)158)144-118(195)96(131)60(14)155)109(186)137-70(106(183)149-82(52-154)124(201)205-123(200)81(50-92(174)175)148-104(181)67(29-23-24-38-126)136-110(187)73(42-63-25-19-17-20-26-63)140-114(191)78(48-90(170)171)146-121(198)99(61(15)156)152-115(192)72(40-54(3)4)143-117(194)95(130)56(7)8)32-36-93(176)203-122(199)80(41-55(5)6)147-105(182)69(138-112(189)76(46-88(166)167)134-84(159)51-132-119(196)97(57(9)10)150-103(180)66(128)44-87(164)165)33-37-94(177)204-125(202)100(62(16)157)153-116(193)79(49-91(172)173)142-113(190)77(47-89(168)169)141-111(188)74(43-64-27-21-18-22-28-64)145-120(197)98(58(11)12)151-107(184)68(31-35-86(162)163)135-102(179)65(127)30-34-85(160)161/h17-22,25-28,53-62,65-82,95-100,154-157H,23-24,29-52,126-128,130-131H2,1-16H3,(H2,129,158)(H,132,196)(H,133,185)(H,134,159)(H,135,179)(H,136,187)(H,137,186)(H,138,189)(H,139,178)(H,140,191)(H,141,188)(H,142,190)(H,143,194)(H,144,195)(H,145,197)(H,146,198)(H,147,182)(H,148,181)(H,149,183)(H,150,180)(H,151,184)(H,152,192)(H,153,193)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)/t59-,60+,61+,62+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,95-,96-,97-,98-,99-,100-/m0/s1
Standard InChI Key IDTVEBPFSIYFKB-XLENUICUSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CO)C(=O)OC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)N)O
SMILES CC(C)CC(C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CCC(=O)OC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N)C(=O)NC(CO)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N
Canonical SMILES CC(C)CC(C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CCC(=O)OC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N)C(=O)NC(CO)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N

Introduction

Chemical Properties and Structure

Peptide I (Aplysia) is characterized by its complex molecular composition and distinctive structural features that enable its neural functions.

Molecular Composition

Peptide I (Aplysia) has a defined molecular formula of C125H190N28O52, with a considerable molecular weight of 2917.0 g/mol . This large molecular structure reflects its nature as a complex peptide with multiple amino acid residues. The compound is also identified in chemical databases by its CAS registry number 109050-14-8 and other systematic identifiers such as DTXSID30148808 . These precise identifiers allow researchers to consistently reference this specific compound across various scientific platforms and databases.

Primary Structure

The primary amino acid sequence of Cerebral Peptide I was determined through automated Edman degradation analysis as: Phe-Ser-Gly-Leu-Met-Ser-Glu-Gly-Ser-Ser-Leu-Glu-Ala . This sequence determination was validated through multiple analytical approaches, including amino acid composition analysis and fast atom bombardment mass spectrometry (FAB-MS) of the purified peptide . Additional confirmation was achieved when synthetic peptides with the proposed sequence co-eluted with native [35S]methionine-labeled CP1 under the same reversed-phase high-performance liquid chromatography (RP-HPLC) conditions used in the purification process .

Structural Confirmation Methods

The structural elucidation of Peptide I involved sophisticated analytical techniques:

Analytical MethodApplicationInformation Obtained
Automated Edman DegradationSequence AnalysisAmino acid sequence determination
FAB-MSMass AnalysisConfirmation of molecular weight and C-terminal modifications
RP-HPLCPurification & VerificationSeparation and verification of synthetic vs. native peptide
Amino Acid Composition AnalysisCompositional VerificationConfirmation of constituent amino acids

These multiple analytical approaches collectively provided robust verification of Peptide I's chemical structure, ensuring scientific accuracy in its characterization .

Biological Sources and Distribution

Peptide I exhibits a specific distribution pattern within the Aplysia nervous system, which helps illuminate its potential physiological roles.

Neuronal Synthesis

Peptide I is primarily synthesized in neurons located in the cerebral ganglia of Aplysia . Specifically, studies using [35S]methionine labeling have demonstrated that these neurons synthesize peptides that undergo fast axonal transport to other central ganglia within the Aplysia nervous system . This synthesis pattern suggests an important role in neural communication between different ganglionic regions.

Anatomical Distribution

Immunohistochemical studies using antisera raised against synthetic CP1 have revealed approximately 90 neuronal cell bodies in the cerebral ganglion that contain this peptide, including those in the asymmetric H cluster . When extracts from the H cluster were dissected from ganglia incubated in [35S]methionine, they synthesized a radiolabeled peptide that co-eluted with synthetic CP1, confirming that these neurons indeed produce authentic CP1 . While the cerebral ganglion contains the highest concentration of CP1-expressing neurons, the other major ganglia each contained only a few CP1-immunoreactive neurons .

Neural Processes and Projections

Within the neuropil of each ganglion, both smooth and varicose immunoreactive fibers containing Peptide I have been observed . This broad distribution within the Aplysia central nervous system (CNS) indicates that Peptide I likely serves as an important peptide transmitter mediating communication between various neural structures. The widespread but specific distribution pattern provides valuable clues about its potential functions in neural circuitry.

Research Methods and Techniques

The investigation of Peptide I (Aplysia) has employed sophisticated methodological approaches, representing cutting-edge techniques in neuropeptide research.

Extraction and Purification Methods

The isolation of Peptide I from Aplysia ganglia follows a meticulous protocol. Researchers collected cerebral, pedal, and pleural ganglia from Aplysia specimens and immediately froze them in liquid nitrogen . The tissue was then homogenized in acetone solutions using a Polytron homogenizer, followed by centrifugation to separate cellular debris . The resulting supernatant underwent evaporation to remove acetone and was subsequently processed through C18 cartridges for initial separation . This multi-step extraction process ensures preservation of the peptide's integrity while removing contaminating cellular components.

Further purification employed a series of chromatographic techniques. The extract was concentrated and subjected to reversed-phase HPLC using a Capcell Pak C18 column with a linear gradient of acetonitrile containing 0.1% trifluoroacetic acid (TFA) . Fractions were collected and screened using competitive ELISA with specific antibodies to identify immunopositive fractions . These positive fractions underwent additional purification through cation-exchange chromatography using a TSKgel SP-5PW column, followed by alternating reversed-phase HPLC and ELISA to produce single UV-absorbance peaks of purified peptide .

Analytical Characterization Techniques

The structural characterization of Peptide I involved complementary analytical approaches:

  • Amino acid sequencing was performed using an automatic peptide sequencer (PSQ-1, Shimadzu) .

  • Mass spectrometry, particularly fast atom bombardment mass spectrometry (FAB-MS), was employed to determine C-terminal modifications and confirm the molecular weight .

  • Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) allowed direct measurement of peptides in nerve tissue .

  • Microbore liquid chromatography (LC) using a Reliasil C-18 column with 300 Å packing provided high-resolution separation .

These analytical approaches collectively enabled precise structural elucidation of Peptide I and related neuropeptides from Aplysia.

Immunological and Molecular Methods

To study the distribution and expression of Peptide I, researchers employed:

  • Immunohistochemistry using antisera raised against synthetic peptides to visualize the distribution in neural tissues .

  • In situ hybridization to detect mRNA expression patterns in specific ganglia and tissues .

  • The tissues were typically fixed in paraformaldehyde solutions, processed with proteinase K digestion, and developed using detection systems involving nitroblue tetrazolium and 5-bromo-4-chloro-3-indolyl phosphate .

These methods allowed researchers to map the expression patterns of Peptide I throughout the Aplysia nervous system with high specificity and resolution.

Functional Significance and Physiological Roles

The physiological importance of Peptide I stems from its involvement in neural communication within the Aplysia nervous system.

Interganglionic Transport

One of the most significant aspects of Peptide I is its role in interganglionic transport, a process crucial for neural communication between distant ganglia . Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) has allowed direct measurement of peptides within nerves, confirming that Peptide I is actively transported between ganglionic structures . This transport mechanism suggests that Peptide I functions as a signaling molecule involved in coordinating neural activities across physically separated ganglia.

Integration with Other Neuropeptide Systems

Research has shown that Peptide I exists within a complex network of neuropeptides in Aplysia, including APGWamide, buccalins, small cardioactive peptides, and egg-laying hormone . This co-localization with other signaling molecules suggests that Peptide I participates in coordinated neural modulation, potentially influencing multiple physiological processes simultaneously. The specific interaction patterns between Peptide I and these other neuropeptide systems represent an important area for ongoing research.

Research Context and Scientific Significance

Model System Applications

Aplysia californica has long served as an invaluable model organism for neuroscience research due to its relatively simple nervous system with large, identifiable neurons. The characterization of Peptide I contributes to this research tradition by providing insights into the molecular mechanisms underlying neural communication . Studies on Peptide I exemplify how neuropeptide research in Aplysia can reveal principles that may apply to more complex nervous systems, including those of vertebrates.

Methodological Innovations

The research techniques developed for studying Peptide I have broader applications in neuropeptide research. Mass spectrometric methods allowing direct measurement of peptides in nerve tissue represent significant methodological advances applicable to studies of other neural signaling molecules . Similarly, the combined use of radiolabeling, immunocytochemistry, and co-elution studies provides a powerful approach for confirming the authenticity of native versus synthetic peptides .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator